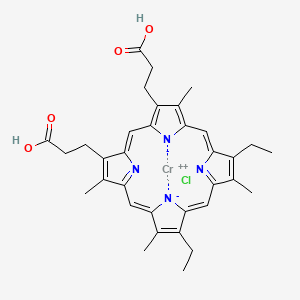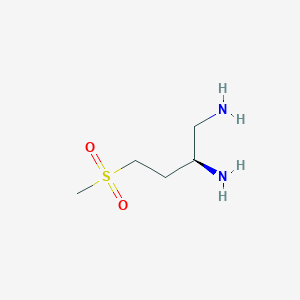
5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may exert its effects through pathways involved in cell growth, apoptosis, or microbial inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Uniqueness
5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H6ClFO3 |
|---|---|
Poids moléculaire |
216.59 g/mol |
Nom IUPAC |
5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13) |
Clé InChI |
RZSHEESRSBGTOP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C=C(C=C2F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)










